3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride

描述

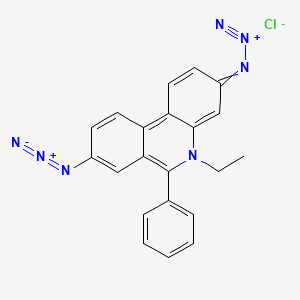

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride is a synthetic compound that has garnered attention in the scientific community due to its potential biological and industrial applications. This compound is characterized by its unique structure, which includes azido groups, an ethyl group, and a phenyl group attached to a phenanthridinium core.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride typically involves the introduction of azido groups to the phenanthridinium core. This can be achieved through a series of chemical reactions, including nitration, reduction, and azidation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the successful introduction of the azido groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

化学反应分析

Types of Reactions

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride undergoes several types of chemical reactions, including:

Oxidation: The azido groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form amines.

Substitution: The azido groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amines, substituted phenanthridinium derivatives, and oxidized azido compounds. These products can be further utilized in various chemical processes and applications.

科学研究应用

Chemistry

In the field of chemistry, 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride serves as a precursor in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable tool for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound is utilized extensively in biological research for studying DNA interactions. It acts as a fluorescent probe due to its intercalating nature, which allows it to bind between DNA base pairs. This property enables researchers to visualize DNA structures during gel electrophoresis and assess the effects of various treatments on DNA integrity.

Key Biological Applications:

- DNA Intercalation: Disrupts DNA structure, inhibiting polymerase activity.

- Fluorescent Probing: Allows visualization of nucleic acids under UV light.

- Competitive Binding Studies: Evaluates binding affinities against other intercalators like ethidium bromide.

Medicine

In medical research, this compound is investigated for its potential use in drug delivery systems and as a therapeutic agent. Its intercalation ability suggests potential applications in targeting specific genetic material in pathogens or cancer cells.

Potential Medical Uses:

- Antimicrobial Research: Explored for effectiveness against bacterial and viral infections.

- Anticancer Properties: Investigated for selective targeting of tumor DNA.

Industry

The compound finds utility in industrial applications, particularly in developing advanced materials and chemical sensors. Its unique properties allow for the creation of materials with specific optical or electronic characteristics.

Case Study 1: Intercalation Efficiency

A study compared the intercalation efficiency of this compound with other known intercalators such as ethidium bromide. Results indicated that while both compounds effectively intercalate into DNA, the azido compound exhibited a unique binding profile that could be advantageous for specific applications in molecular biology.

| Compound | Binding Affinity (M^-1) | Application |

|---|---|---|

| Ethidium Bromide | Nucleic acid staining | |

| 3,8-Diazido Compound | Genetic research |

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated significant activity against several pathogenic strains. The findings suggest its potential as an alternative treatment option in veterinary medicine for infections caused by resistant bacteria.

作用机制

The mechanism of action of 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride involves its interaction with nucleic acids. The compound intercalates into double-stranded DNA and RNA, disrupting their structure and function. This intercalation can inhibit DNA polymerase activity and induce frameshift mutations, making it a valuable tool in genetic research.

相似化合物的比较

Similar Compounds

Ethidium bromide: Another phenanthridinium derivative known for its use as a nucleic acid stain.

Acridine orange: A compound with similar intercalating properties used in cell biology.

Uniqueness

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride is unique due to the presence of azido groups, which confer additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various scientific and industrial applications.

生物活性

3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride is a synthetic compound that has attracted significant attention in biological and chemical research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- Core Structure : A phenanthridinium backbone.

- Functional Groups : Two azido groups at the 3 and 8 positions, an ethyl group at the 5 position, and a phenyl group at the 6 position.

The presence of azido groups enhances its reactivity, making it a versatile compound for various applications in medicinal chemistry and molecular biology.

The primary mechanism of action for this compound involves its interaction with nucleic acids. The compound intercalates into double-stranded DNA and RNA, which disrupts their structure and function. This intercalation can lead to:

- Inhibition of DNA Polymerase Activity : By interfering with the enzyme's ability to synthesize DNA.

- Induction of Frameshift Mutations : Resulting from structural disruptions in the DNA helix.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been investigated in vitro. It has been observed that:

- Cytotoxic Effects : The compound exhibits cytotoxicity towards cancer cell lines, although it is noted to be less active compared to other intercalators like ethidium bromide .

Case Studies

- DNA Interaction Studies :

- Mutagenicity Tests :

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity | Binding Affinity (M^-1) |

|---|---|---|---|

| This compound | DNA intercalation | Moderate cytotoxicity | Lower than ethidium bromide |

| Ethidium Bromide | DNA intercalation | High cytotoxicity | |

| Acridine Orange | DNA intercalation | Moderate cytotoxicity | Similar to ethidium |

常见问题

Q. What are the critical considerations for synthesizing 3,8-Diazido-5-ethyl-6-phenylphenanthridinium chloride, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound requires precise control over azide group introduction and phenanthridinium core stability. Key steps include:

- Substitution reactions : Sodium hydroxide or potassium hydroxide can substitute chlorine atoms, but azide introduction may require copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

- Thermal stability : Diazido compounds are sensitive to heat; reactions should be conducted below 60°C to prevent decomposition .

- Purification : Column chromatography with silica gel and methanol/chloroform mixtures is recommended, as residual azides can pose safety risks .

Q. How does the electronic structure of the phenanthridinium core influence the reactivity of the azido groups in this compound?

Advanced Research Question

The electron-deficient phenanthridinium core enhances azide reactivity by polarizing the N–N bonds. This effect is evident in:

- Click chemistry applications : Azides react rapidly with strained alkynes (e.g., dibenzocyclooctynes) under mild conditions, enabling bioconjugation .

- Photoreactivity : UV-Vis spectroscopy (λmax ~350 nm) reveals charge-transfer transitions that may trigger azide decomposition under light, necessitating dark storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and ethyl groups (δ 1.2–1.5 ppm). Diazido groups quench signals due to paramagnetic effects .

- IR spectroscopy : Confirm azide presence via asymmetric stretching at ~2100 cm<sup>−1</sup> .

- Mass spectrometry (HRMS) : Validate molecular weight (C20H16N6Cl<sup>+</sup>, exact mass 399.107) .

Q. How can researchers resolve contradictions in reported biological activity data for phenanthridinium derivatives?

Advanced Research Question

Discrepancies in cytotoxicity or antimicrobial efficacy may arise from:

- Solubility variations : Use DMSO for in vitro assays (≤0.1% v/v to avoid solvent toxicity) .

- Redox interference : Phenanthridinium’s redox activity may confound MTT assays; validate with ATP-based viability tests .

- Structural analogs : Compare with isometamidium chloride hydrochloride (CAS 6798-24-9), which shares a phenanthridinium core but differs in substituents .

Q. What methodologies are recommended for studying the stability of this compound under physiological conditions?

Advanced Research Question

- pH-dependent degradation : Incubate in PBS (pH 7.4) at 37°C and monitor via HPLC. Half-life decreases above pH 8 due to azide hydrolysis .

- Serum stability assays : Add fetal bovine serum (10%) and analyze degradation products (e.g., amine derivatives) over 24 hours .

- Light exposure tests : Use UV lamps (365 nm) to simulate photolytic conditions; track azide loss via IR .

Q. How can computational modeling predict the interactions of this compound with biological targets?

Advanced Research Question

- Docking studies : Use AutoDock Vina with DNA topoisomerase I (PDB ID 1SC7) to assess intercalation potential .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .

- MD simulations : Simulate binding to lipid bilayers to evaluate membrane permeability .

Q. What safety protocols are essential when handling this compound?

Basic Research Question

- Explosion risk : Store in flame-resistant cabinets at ≤−20°C; avoid grinding or mechanical shock .

- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and flame-retardant lab coats .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. How does the substitution pattern (ethyl, phenyl, azido) affect the compound’s fluorescence properties?

Advanced Research Question

- Ethyl group : Enhances solubility but reduces quantum yield by increasing non-radiative decay .

- Phenyl ring : Stabilizes π-π* transitions, shifting emission to ~450 nm (visible range) .

- Azido groups : Quench fluorescence via photoinduced electron transfer (PET); removal restores emission .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Basic Research Question

- Catalyst optimization : Use CuI (1 mol%) instead of CuSO4/sodium ascorbate for reproducible azide coupling .

- Anhydrous conditions : Employ molecular sieves (3Å) to control moisture during phenanthridinium ring closure .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Advanced Research Question

属性

IUPAC Name |

8-azido-3-diazonioimino-5-ethyl-6-phenylphenanthridine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N7.ClH/c1-2-28-20-13-16(25-27-23)9-11-18(20)17-10-8-15(24-26-22)12-19(17)21(28)14-6-4-3-5-7-14;/h3-13H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUSKHCRBDCBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67620-23-9 (Parent) | |

| Record name | Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90983898 | |

| Record name | 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65282-36-2 | |

| Record name | Phenanthridinium, 3,8-diazido-5-ethyl-6-phenyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065282362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(8-Azido-5-ethyl-6-phenylphenanthridin-3(5H)-ylidene)triaz-1-yn-2-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。